Uridine 5'-diphosphate sodium salt

Description

Properties

IUPAC Name |

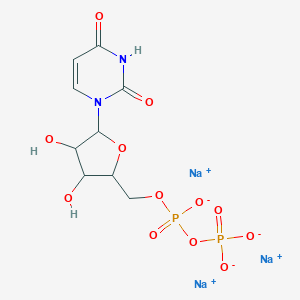

trisodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O12P2.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFASEGWJDXDCKZ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N2Na3O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Central Role of Uridine 5'-diphosphate Sodium Salt in Glycobiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine 5'-diphosphate (UDP) and its stable sodium salt form are cornerstone molecules in the field of glycobiology. This technical guide provides an in-depth exploration of the multifaceted roles of UDP, from its fundamental function as a carrier for activated sugars to its emerging significance as an extracellular signaling molecule. We will delve into the biosynthesis of UDP-sugars, their critical role as donor substrates in the synthesis of essential glycoconjugates, and their involvement in cellular signaling pathways. This guide also presents a compilation of quantitative data on enzyme kinetics, detailed experimental protocols for key assays in glycobiology, and visual representations of crucial pathways and workflows to support researchers in their scientific endeavors.

Introduction: The Pivotal Role of Uridine 5'-diphosphate in Glycobiology

Uridine 5'-diphosphate (UDP) is a nucleotide composed of a uracil (B121893) base, a ribose sugar, and two phosphate (B84403) groups.[1] In glycobiology, its primary significance lies in its covalent attachment to monosaccharides, forming "activated" sugar donors known as UDP-sugars.[2] These high-energy molecules are the essential substrates for a vast family of enzymes called glycosyltransferases, which are responsible for the synthesis of complex carbohydrates and glycoconjugates.[3][4] The sodium salt of UDP is a commonly used, stable form in research and biotechnology, which readily dissociates in aqueous solutions to provide the biologically active UDP molecule.[5][6]

The functions of UDP and its sugar conjugates are broadly categorized into two main areas:

-

Biosynthetic Roles: As the core component of UDP-sugars (e.g., UDP-glucose, UDP-galactose, UDP-N-acetylglucosamine), UDP is indispensable for the synthesis of glycoproteins, glycolipids, glycosaminoglycans (GAGs), and polysaccharides.[2][7] These glycoconjugates are vital for a myriad of biological processes, including protein folding and stability, cell-cell recognition, and immune responses.[8]

-

Signaling Roles: Extracellular UDP and UDP-sugars have been identified as potent signaling molecules that activate a specific class of G protein-coupled receptors (GPCRs) known as P2Y receptors, most notably the P2Y14 receptor.[9] This signaling cascade is involved in modulating inflammatory and immune responses.[9]

This guide will provide a comprehensive technical overview of these roles, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for researchers in glycobiology and drug development.

The Foundation: Biosynthesis and Interconversion of UDP-Sugars

The cellular pool of UDP-sugars is maintained through a network of biosynthetic and interconversion pathways. The primary synthesis route involves the reaction of a sugar-1-phosphate with Uridine 5'-triphosphate (UTP), catalyzed by a specific pyrophosphorylase, which releases inorganic pyrophosphate and the corresponding UDP-sugar.[10]

Key UDP-sugars and their biosynthetic origins include:

-

UDP-glucose (UDP-Glc): Synthesized from glucose-1-phosphate and UTP by UDP-glucose pyrophosphorylase (UGPase). UDP-Glc is a central precursor for many other UDP-sugars.[11]

-

UDP-N-acetylglucosamine (UDP-GlcNAc): Synthesized from fructose-6-phosphate (B1210287) through the hexosamine biosynthetic pathway.[7][12]

-

UDP-galactose (UDP-Gal): Primarily formed by the epimerization of UDP-glucose, a reaction catalyzed by UDP-glucose 4-epimerase (GALE).[13]

-

UDP-glucuronic acid (UDP-GlcA): Produced by the oxidation of UDP-glucose by UDP-glucose dehydrogenase.[9]

-

UDP-xylose (UDP-Xyl): Formed from the decarboxylation of UDP-glucuronic acid.[14]

These UDP-sugars can be interconverted by a series of epimerases and other enzymes, allowing the cell to generate a diverse array of sugar donors from a limited number of precursors.[15][16] Once synthesized in the cytosol, UDP-sugars are transported into the lumen of the endoplasmic reticulum (ER) and Golgi apparatus by specific nucleotide sugar transporters (NSTs), where they are utilized by glycosyltransferases.[1][17]

The Role of UDP-Sugars in Glycoconjugate Synthesis

UDP-sugars are the indispensable donor substrates for glycosyltransferases, the enzymes that catalyze the formation of glycosidic bonds. This process, known as glycosylation, is a fundamental post-translational modification that significantly impacts the structure and function of proteins and lipids.

Glycoprotein Synthesis

Glycoproteins are proteins that have oligosaccharide chains (glycans) covalently attached to their polypeptide backbone. UDP-sugars are essential for both N-linked and O-linked glycosylation.

-

N-linked glycosylation: Involves the attachment of a glycan to the amide nitrogen of an asparagine residue. UDP-GlcNAc is a key building block in the assembly of the initial lipid-linked oligosaccharide precursor that is transferred to the nascent polypeptide chain in the ER.[18]

-

O-linked glycosylation: Involves the attachment of a glycan to the hydroxyl group of serine or threonine residues. A variety of UDP-sugars, including UDP-GalNAc, UDP-Gal, and UDP-GlcNAc, are used as donors for the stepwise addition of monosaccharides in the Golgi apparatus.[7]

Glycolipid Synthesis

Glycolipids are lipids with a carbohydrate attached by a glycosidic bond. They are crucial components of cell membranes and are involved in cell recognition and signaling. The synthesis of many glycolipids, such as gangliosides and globosides, relies on the sequential addition of sugars from UDP-sugar donors, including UDP-glucose and UDP-galactose, to a ceramide backbone.[5]

Glycosaminoglycan (GAG) Synthesis

GAGs are long, unbranched polysaccharides consisting of a repeating disaccharide unit. They are major components of the extracellular matrix and are involved in cell signaling and tissue hydration. The synthesis of GAGs like hyaluronic acid, chondroitin (B13769445) sulfate (B86663), and heparan sulfate requires UDP-sugars such as UDP-GlcNAc and UDP-GlcA as precursors for the repeating disaccharide units.[7][19]

UDP and UDP-Sugars as Extracellular Signaling Molecules

Beyond their intracellular biosynthetic roles, UDP and UDP-sugars are released into the extracellular space where they function as signaling molecules.[17] They exert their effects by activating the P2Y14 receptor, a Gi/o-coupled GPCR.[9][15]

The P2Y14 Receptor Signaling Pathway

Activation of the P2Y14 receptor by UDP-sugars (e.g., UDP-glucose, UDP-galactose, UDP-GlcNAc) or UDP leads to the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits.[8][11] This initiates several downstream signaling cascades:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: P2Y14 receptor activation can lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2).[9]

-

RhoA Activation: In immune cells like neutrophils, UDP-glucose-mediated P2Y14 activation leads to the activation of the small GTPase RhoA, which is crucial for cytoskeleton rearrangement and chemotaxis.[20]

-

Calcium Mobilization: In some cell types, P2Y14 activation can lead to an increase in intracellular calcium concentration.[21]

Quantitative Data: Enzyme Kinetics

The efficiency of glycosyltransferases is described by their kinetic parameters, primarily the Michaelis constant (Km) and the maximum reaction velocity (Vmax) or turnover number (kcat). The Km value reflects the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate. A lower Km generally signifies a higher affinity. The catalytic efficiency of an enzyme is often expressed as kcat/Km.

Table 1: Kinetic Parameters of Various Glycosyltransferases with UDP-Sugar Donors

| Enzyme | UDP-Sugar Donor | Acceptor Substrate | Km (µM) | Vmax or kcat | Catalytic Efficiency (kcat/Km) (s-1µM-1) | Reference |

| Human O-GlcNAc Transferase (OGT) | UDP-GlcNAc | CaMKIV peptide | 1 - >20 | Varies | Varies | [22] |

| Human β1,4-Galactosyltransferase 1 (B4GALT1) | UDP-Galactose | N-acetylglucosamine | ~50 | - | - | [23] |

| Human β1,6-N-acetylglucosaminyltransferase V (GnT-V) | UDP-GlcNAc | Biantennary N-glycan | High (mM range) | - | - | [3][24][25] |

| Micromonospora rhodorangea Sterol Glycosyltransferase (MrSGT) | UDP-Glucose | β-sitosterol | 330 | 26.8 min-1 (kcat) | 0.081 | [18][26] |

| Arabidopsis thaliana UGT74F1 | UDP-Glucose | Quercetin | 130 ± 10 | 0.08 ± 0.002 s-1 (kcat) | 0.0006 | [5] |

| Arabidopsis thaliana UGT74F2 | UDP-Glucose | Quercetin | 250 ± 20 | 0.15 ± 0.004 s-1 (kcat) | 0.0006 | [5] |

| Human UDP-Glucuronosyltransferase 1A9 (UGT1A9) | UDP-Glucuronic Acid | Entacapone | 6.03 ± 0.135 | - | - | [27] |

| Magallana gigas UDP-glucose 4-epimerase (MgUGE) | UDP-Galactose | - | 1600 ± 100 | 270 ± 9 µM∙min−1 (νmax) | - | [28] |

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, buffer composition) and the specific acceptor substrate used.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of UDP-sugar-dependent processes.

Glycosyltransferase Activity Assay (UDP-Glo™ Assay)

This protocol is based on the commercially available UDP-Glo™ Glycosyltransferase Assay (Promega), which measures the amount of UDP produced in a glycosyltransferase reaction.[16][17]

Principle: The assay is a bioluminescent endpoint assay. After the glycosyltransferase reaction, a detection reagent is added that contains an enzyme to convert the generated UDP into ATP. This newly synthesized ATP is then used by a luciferase to produce light, which is proportional to the amount of UDP produced and thus to the glycosyltransferase activity.[17]

Materials:

-

Purified glycosyltransferase

-

UDP-sugar donor substrate (e.g., Uridine 5'-diphosphate sodium salt-derived UDP-glucose)

-

Acceptor substrate

-

Glycosyltransferase reaction buffer (optimized for the specific enzyme)

-

UDP-Glo™ Glycosyltransferase Assay kit (containing UDP Detection Reagent)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Glycosyltransferase Reaction Setup: a. Prepare a master mix of the glycosyltransferase reaction components (buffer, acceptor substrate, enzyme) in a microcentrifuge tube. b. In a white multi-well plate, add the desired volume of the reaction mix to each well. c. To initiate the reaction, add the UDP-sugar donor substrate to each well. The final reaction volume is typically 5-25 µL. d. Include negative controls (without enzyme or without acceptor substrate) to determine background signal. e. Incubate the plate at the optimal temperature for the glycosyltransferase (e.g., 37°C) for a specific time (e.g., 30-60 minutes).

-

UDP Detection: a. Equilibrate the plate to room temperature. b. Prepare the UDP Detection Reagent according to the manufacturer's instructions. c. Add a volume of UDP Detection Reagent equal to the volume of the glycosyltransferase reaction to each well (e.g., 25 µL of reagent for a 25 µL reaction). d. Mix the contents of the wells by shaking the plate on a plate shaker for 1 minute. e. Incubate the plate at room temperature for 60 minutes to allow the enzymatic reactions in the detection reagent to go to completion.

-

Data Acquisition: a. Measure the luminescence of each well using a luminometer. b. A UDP standard curve can be generated to convert the relative light units (RLU) to the concentration of UDP produced.

RhoA Activation Assay (Pull-down Method)

This protocol is a generalized procedure based on commercially available RhoA activation assay kits that use a pull-down approach to isolate active, GTP-bound RhoA.[7][15][29]

Principle: Active RhoA is bound to GTP, while inactive RhoA is bound to GDP. A protein domain that specifically binds to the GTP-bound form of RhoA (Rhotekin Rho Binding Domain, RBD) is coupled to agarose (B213101) beads. Cell lysates are incubated with these beads, and the active RhoA is "pulled down." The amount of pulled-down RhoA is then quantified by Western blotting.

Materials:

-

Cultured cells (e.g., neutrophils, HL-60 cells)

-

Stimulus (e.g., UDP-glucose)

-

Rho Activation Assay Kit (containing Rhotekin RBD-agarose beads, lysis buffer, wash buffer, anti-RhoA antibody)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Protease inhibitors

-

SDS-PAGE equipment and reagents

-

Western blotting equipment and reagents

-

Chemiluminescence detection system

Procedure:

-

Cell Culture and Stimulation: a. Culture cells to the desired confluency. b. Treat the cells with the desired stimulus (e.g., 10 µM UDP-glucose) for a specific time (e.g., 1-5 minutes) to activate RhoA. Include an unstimulated control.

-

Cell Lysis: a. Quickly wash the cells with ice-cold PBS. b. Lyse the cells by adding ice-cold lysis buffer supplemented with protease inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Clarify the lysate by centrifuging at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. e. Collect the supernatant (this is the cell lysate). Determine the protein concentration.

-

Pull-down of Active RhoA: a. Normalize the protein concentration of all lysate samples. b. To each lysate sample, add the Rhotekin RBD-agarose bead slurry. c. Incubate the tubes at 4°C for 1 hour with gentle rocking to allow the beads to bind to GTP-RhoA. d. Pellet the beads by centrifugation at a low speed (e.g., 5,000 x g) for 1 minute. e. Carefully aspirate and discard the supernatant. f. Wash the bead pellet three times with wash buffer to remove non-specifically bound proteins.

-

Western Blot Analysis: a. After the final wash, resuspend the bead pellet in 2X SDS-PAGE sample buffer. b. Boil the samples for 5 minutes to elute the bound proteins and denature them. c. Centrifuge to pellet the beads, and load the supernatant onto an SDS-PAGE gel. d. Also, load a small amount of the total cell lysate (input) to show the total amount of RhoA in each sample. e. Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane. f. Probe the membrane with a primary antibody specific for RhoA. g. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. h. Detect the signal using a chemiluminescence substrate and an imaging system. i. Quantify the band intensities to determine the relative amount of active RhoA in each sample.

Conclusion and Future Directions

This compound, through its conversion to UDP and subsequent formation of a diverse array of UDP-sugars, plays a central and indispensable role in glycobiology. It is at the heart of the synthesis of the vast and complex glycome, which is critical for a multitude of physiological and pathological processes. The discovery of the extracellular signaling functions of UDP and UDP-sugars via the P2Y14 receptor has opened up new avenues of research into their roles in inflammation, immunity, and other physiological systems.

For researchers and drug development professionals, a thorough understanding of the pathways involving UDP-sugars is crucial. The development of potent and selective agonists and antagonists for the P2Y14 receptor holds therapeutic promise for a range of inflammatory diseases.[7][30][31] Furthermore, targeting glycosyltransferases with small molecule inhibitors is an active area of research for the development of novel therapeutics for cancer and other diseases where aberrant glycosylation is a hallmark.

The continued exploration of the kinetics and regulation of glycosyltransferases, the elucidation of the intricate details of P2Y14 receptor signaling, and the development of advanced analytical techniques to study the glycome will undoubtedly provide further insights into the profound impact of this simple nucleotide on the complex world of glycobiology. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists working at the forefront of this exciting field.

References

- 1. Gateway to the Golgi: Molecular mechanisms of nucleotide sugar transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | UDP-Sugar Producing Pyrophosphorylases: Distinct and Essential Enzymes With Overlapping Substrate Specificities, Providing de novo Precursors for Glycosylation Reactions [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Glycosyltransferase enzymatic assays: Overview and comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Kinetic Analysis of Regiospecific Glucosylation by Two Glycosyltransferases of Arabidopsis thaliana: DOMAIN SWAPPING TO INTRODUCE NEW ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic properties of UDP-glycosyltransferase 89B1 from radish and modulation of enzyme catalytic activity via loop region mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UDP-Sugar Producing Pyrophosphorylases: Distinct and Essential Enzymes With Overlapping Substrate Specificities, Providing de novo Precursors for Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. UDP-galactose:glycoprotein galactosyltransferase activity in tissues of developing rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. genecards.org [genecards.org]

- 14. General Tolerance of Galactosyltransferases toward UDP-galactosamine Expands Their Synthetic Capability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The biosynthesis of UDP -sugars in plants: Cloning and characterization of nucleotide sugar interconversion enzymes in <i>Arabidopsis thaliana</i> - ProQuest [proquest.com]

- 16. journals.asm.org [journals.asm.org]

- 17. Endoplasmic Reticulum/Golgi Nucleotide Sugar Transporters Contribute to the Cellular Release of UDP-sugar Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Kinetic studies on recombinant UDP-glucose: sterol 3-O-β-glycosyltransferase from Micromonospora rhodorangea and its bioconversion potential | CiNii Research [cir.nii.ac.jp]

- 19. researchgate.net [researchgate.net]

- 20. Determination of Enzyme Kinetic Parameters of UDP-glycosyltransferases [agris.fao.org]

- 21. UDP is a competitive antagonist at the human P2Y14 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Insights into O-linked N-acetylglucosamine ([0-9]O-GlcNAc) processing and dynamics through kinetic analysis of O-GlcNAc transferase and O-GlcNAcase activity on protein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Structure and Function of β-1,4-Galactosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. UDP-GlcNAc concentration is an important factor in the biosynthesis of beta1,6-branched oligosaccharides: regulation based on the kinetic properties of N-acetylglucosaminyltransferase V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. Kinetic studies on recombinant UDP-glucose: sterol 3-O-β-glycosyltransferase from Micromonospora rhodorangea and its bioconversion potential - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Redirecting [linkinghub.elsevier.com]

- 28. mdpi.com [mdpi.com]

- 29. Endoplasmic reticulum/golgi nucleotide sugar transporters contribute to the cellular release of UDP-sugar signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. medchemexpress.com [medchemexpress.com]

- 31. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Uridine 5'-diphosphate Sodium Salt in Glycobiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine 5'-diphosphate (UDP) and its stable sodium salt form are cornerstone molecules in the field of glycobiology. This technical guide provides an in-depth exploration of the multifaceted roles of UDP, from its fundamental function as a carrier for activated sugars to its emerging significance as an extracellular signaling molecule. We will delve into the biosynthesis of UDP-sugars, their critical role as donor substrates in the synthesis of essential glycoconjugates, and their involvement in cellular signaling pathways. This guide also presents a compilation of quantitative data on enzyme kinetics, detailed experimental protocols for key assays in glycobiology, and visual representations of crucial pathways and workflows to support researchers in their scientific endeavors.

Introduction: The Pivotal Role of Uridine 5'-diphosphate in Glycobiology

Uridine 5'-diphosphate (UDP) is a nucleotide composed of a uracil base, a ribose sugar, and two phosphate groups.[1] In glycobiology, its primary significance lies in its covalent attachment to monosaccharides, forming "activated" sugar donors known as UDP-sugars.[2] These high-energy molecules are the essential substrates for a vast family of enzymes called glycosyltransferases, which are responsible for the synthesis of complex carbohydrates and glycoconjugates.[3][4] The sodium salt of UDP is a commonly used, stable form in research and biotechnology, which readily dissociates in aqueous solutions to provide the biologically active UDP molecule.[5][6]

The functions of UDP and its sugar conjugates are broadly categorized into two main areas:

-

Biosynthetic Roles: As the core component of UDP-sugars (e.g., UDP-glucose, UDP-galactose, UDP-N-acetylglucosamine), UDP is indispensable for the synthesis of glycoproteins, glycolipids, glycosaminoglycans (GAGs), and polysaccharides.[2][7] These glycoconjugates are vital for a myriad of biological processes, including protein folding and stability, cell-cell recognition, and immune responses.[8]

-

Signaling Roles: Extracellular UDP and UDP-sugars have been identified as potent signaling molecules that activate a specific class of G protein-coupled receptors (GPCRs) known as P2Y receptors, most notably the P2Y14 receptor.[9] This signaling cascade is involved in modulating inflammatory and immune responses.[9]

This guide will provide a comprehensive technical overview of these roles, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for researchers in glycobiology and drug development.

The Foundation: Biosynthesis and Interconversion of UDP-Sugars

The cellular pool of UDP-sugars is maintained through a network of biosynthetic and interconversion pathways. The primary synthesis route involves the reaction of a sugar-1-phosphate with Uridine 5'-triphosphate (UTP), catalyzed by a specific pyrophosphorylase, which releases inorganic pyrophosphate and the corresponding UDP-sugar.[10]

Key UDP-sugars and their biosynthetic origins include:

-

UDP-glucose (UDP-Glc): Synthesized from glucose-1-phosphate and UTP by UDP-glucose pyrophosphorylase (UGPase). UDP-Glc is a central precursor for many other UDP-sugars.[11]

-

UDP-N-acetylglucosamine (UDP-GlcNAc): Synthesized from fructose-6-phosphate through the hexosamine biosynthetic pathway.[7][12]

-

UDP-galactose (UDP-Gal): Primarily formed by the epimerization of UDP-glucose, a reaction catalyzed by UDP-glucose 4-epimerase (GALE).[13]

-

UDP-glucuronic acid (UDP-GlcA): Produced by the oxidation of UDP-glucose by UDP-glucose dehydrogenase.[9]

-

UDP-xylose (UDP-Xyl): Formed from the decarboxylation of UDP-glucuronic acid.[14]

These UDP-sugars can be interconverted by a series of epimerases and other enzymes, allowing the cell to generate a diverse array of sugar donors from a limited number of precursors.[15][16] Once synthesized in the cytosol, UDP-sugars are transported into the lumen of the endoplasmic reticulum (ER) and Golgi apparatus by specific nucleotide sugar transporters (NSTs), where they are utilized by glycosyltransferases.[1][17]

The Role of UDP-Sugars in Glycoconjugate Synthesis

UDP-sugars are the indispensable donor substrates for glycosyltransferases, the enzymes that catalyze the formation of glycosidic bonds. This process, known as glycosylation, is a fundamental post-translational modification that significantly impacts the structure and function of proteins and lipids.

Glycoprotein Synthesis

Glycoproteins are proteins that have oligosaccharide chains (glycans) covalently attached to their polypeptide backbone. UDP-sugars are essential for both N-linked and O-linked glycosylation.

-

N-linked glycosylation: Involves the attachment of a glycan to the amide nitrogen of an asparagine residue. UDP-GlcNAc is a key building block in the assembly of the initial lipid-linked oligosaccharide precursor that is transferred to the nascent polypeptide chain in the ER.[18]

-

O-linked glycosylation: Involves the attachment of a glycan to the hydroxyl group of serine or threonine residues. A variety of UDP-sugars, including UDP-GalNAc, UDP-Gal, and UDP-GlcNAc, are used as donors for the stepwise addition of monosaccharides in the Golgi apparatus.[7]

Glycolipid Synthesis

Glycolipids are lipids with a carbohydrate attached by a glycosidic bond. They are crucial components of cell membranes and are involved in cell recognition and signaling. The synthesis of many glycolipids, such as gangliosides and globosides, relies on the sequential addition of sugars from UDP-sugar donors, including UDP-glucose and UDP-galactose, to a ceramide backbone.[5]

Glycosaminoglycan (GAG) Synthesis

GAGs are long, unbranched polysaccharides consisting of a repeating disaccharide unit. They are major components of the extracellular matrix and are involved in cell signaling and tissue hydration. The synthesis of GAGs like hyaluronic acid, chondroitin sulfate, and heparan sulfate requires UDP-sugars such as UDP-GlcNAc and UDP-GlcA as precursors for the repeating disaccharide units.[7][19]

UDP and UDP-Sugars as Extracellular Signaling Molecules

Beyond their intracellular biosynthetic roles, UDP and UDP-sugars are released into the extracellular space where they function as signaling molecules.[17] They exert their effects by activating the P2Y14 receptor, a Gi/o-coupled GPCR.[9][15]

The P2Y14 Receptor Signaling Pathway

Activation of the P2Y14 receptor by UDP-sugars (e.g., UDP-glucose, UDP-galactose, UDP-GlcNAc) or UDP leads to the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits.[8][11] This initiates several downstream signaling cascades:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: P2Y14 receptor activation can lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2).[9]

-

RhoA Activation: In immune cells like neutrophils, UDP-glucose-mediated P2Y14 activation leads to the activation of the small GTPase RhoA, which is crucial for cytoskeleton rearrangement and chemotaxis.[20]

-

Calcium Mobilization: In some cell types, P2Y14 activation can lead to an increase in intracellular calcium concentration.[21]

Quantitative Data: Enzyme Kinetics

The efficiency of glycosyltransferases is described by their kinetic parameters, primarily the Michaelis constant (Km) and the maximum reaction velocity (Vmax) or turnover number (kcat). The Km value reflects the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate. A lower Km generally signifies a higher affinity. The catalytic efficiency of an enzyme is often expressed as kcat/Km.

Table 1: Kinetic Parameters of Various Glycosyltransferases with UDP-Sugar Donors

| Enzyme | UDP-Sugar Donor | Acceptor Substrate | Km (µM) | Vmax or kcat | Catalytic Efficiency (kcat/Km) (s-1µM-1) | Reference |

| Human O-GlcNAc Transferase (OGT) | UDP-GlcNAc | CaMKIV peptide | 1 - >20 | Varies | Varies | [22] |

| Human β1,4-Galactosyltransferase 1 (B4GALT1) | UDP-Galactose | N-acetylglucosamine | ~50 | - | - | [23] |

| Human β1,6-N-acetylglucosaminyltransferase V (GnT-V) | UDP-GlcNAc | Biantennary N-glycan | High (mM range) | - | - | [3][24][25] |

| Micromonospora rhodorangea Sterol Glycosyltransferase (MrSGT) | UDP-Glucose | β-sitosterol | 330 | 26.8 min-1 (kcat) | 0.081 | [18][26] |

| Arabidopsis thaliana UGT74F1 | UDP-Glucose | Quercetin | 130 ± 10 | 0.08 ± 0.002 s-1 (kcat) | 0.0006 | [5] |

| Arabidopsis thaliana UGT74F2 | UDP-Glucose | Quercetin | 250 ± 20 | 0.15 ± 0.004 s-1 (kcat) | 0.0006 | [5] |

| Human UDP-Glucuronosyltransferase 1A9 (UGT1A9) | UDP-Glucuronic Acid | Entacapone | 6.03 ± 0.135 | - | - | [27] |

| Magallana gigas UDP-glucose 4-epimerase (MgUGE) | UDP-Galactose | - | 1600 ± 100 | 270 ± 9 µM∙min−1 (νmax) | - | [28] |

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, buffer composition) and the specific acceptor substrate used.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of UDP-sugar-dependent processes.

Glycosyltransferase Activity Assay (UDP-Glo™ Assay)

This protocol is based on the commercially available UDP-Glo™ Glycosyltransferase Assay (Promega), which measures the amount of UDP produced in a glycosyltransferase reaction.[16][17]

Principle: The assay is a bioluminescent endpoint assay. After the glycosyltransferase reaction, a detection reagent is added that contains an enzyme to convert the generated UDP into ATP. This newly synthesized ATP is then used by a luciferase to produce light, which is proportional to the amount of UDP produced and thus to the glycosyltransferase activity.[17]

Materials:

-

Purified glycosyltransferase

-

UDP-sugar donor substrate (e.g., Uridine 5'-diphosphate sodium salt-derived UDP-glucose)

-

Acceptor substrate

-

Glycosyltransferase reaction buffer (optimized for the specific enzyme)

-

UDP-Glo™ Glycosyltransferase Assay kit (containing UDP Detection Reagent)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Glycosyltransferase Reaction Setup: a. Prepare a master mix of the glycosyltransferase reaction components (buffer, acceptor substrate, enzyme) in a microcentrifuge tube. b. In a white multi-well plate, add the desired volume of the reaction mix to each well. c. To initiate the reaction, add the UDP-sugar donor substrate to each well. The final reaction volume is typically 5-25 µL. d. Include negative controls (without enzyme or without acceptor substrate) to determine background signal. e. Incubate the plate at the optimal temperature for the glycosyltransferase (e.g., 37°C) for a specific time (e.g., 30-60 minutes).

-

UDP Detection: a. Equilibrate the plate to room temperature. b. Prepare the UDP Detection Reagent according to the manufacturer's instructions. c. Add a volume of UDP Detection Reagent equal to the volume of the glycosyltransferase reaction to each well (e.g., 25 µL of reagent for a 25 µL reaction). d. Mix the contents of the wells by shaking the plate on a plate shaker for 1 minute. e. Incubate the plate at room temperature for 60 minutes to allow the enzymatic reactions in the detection reagent to go to completion.

-

Data Acquisition: a. Measure the luminescence of each well using a luminometer. b. A UDP standard curve can be generated to convert the relative light units (RLU) to the concentration of UDP produced.

RhoA Activation Assay (Pull-down Method)

This protocol is a generalized procedure based on commercially available RhoA activation assay kits that use a pull-down approach to isolate active, GTP-bound RhoA.[7][15][29]

Principle: Active RhoA is bound to GTP, while inactive RhoA is bound to GDP. A protein domain that specifically binds to the GTP-bound form of RhoA (Rhotekin Rho Binding Domain, RBD) is coupled to agarose beads. Cell lysates are incubated with these beads, and the active RhoA is "pulled down." The amount of pulled-down RhoA is then quantified by Western blotting.

Materials:

-

Cultured cells (e.g., neutrophils, HL-60 cells)

-

Stimulus (e.g., UDP-glucose)

-

Rho Activation Assay Kit (containing Rhotekin RBD-agarose beads, lysis buffer, wash buffer, anti-RhoA antibody)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Protease inhibitors

-

SDS-PAGE equipment and reagents

-

Western blotting equipment and reagents

-

Chemiluminescence detection system

Procedure:

-

Cell Culture and Stimulation: a. Culture cells to the desired confluency. b. Treat the cells with the desired stimulus (e.g., 10 µM UDP-glucose) for a specific time (e.g., 1-5 minutes) to activate RhoA. Include an unstimulated control.

-

Cell Lysis: a. Quickly wash the cells with ice-cold PBS. b. Lyse the cells by adding ice-cold lysis buffer supplemented with protease inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Clarify the lysate by centrifuging at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. e. Collect the supernatant (this is the cell lysate). Determine the protein concentration.

-

Pull-down of Active RhoA: a. Normalize the protein concentration of all lysate samples. b. To each lysate sample, add the Rhotekin RBD-agarose bead slurry. c. Incubate the tubes at 4°C for 1 hour with gentle rocking to allow the beads to bind to GTP-RhoA. d. Pellet the beads by centrifugation at a low speed (e.g., 5,000 x g) for 1 minute. e. Carefully aspirate and discard the supernatant. f. Wash the bead pellet three times with wash buffer to remove non-specifically bound proteins.

-

Western Blot Analysis: a. After the final wash, resuspend the bead pellet in 2X SDS-PAGE sample buffer. b. Boil the samples for 5 minutes to elute the bound proteins and denature them. c. Centrifuge to pellet the beads, and load the supernatant onto an SDS-PAGE gel. d. Also, load a small amount of the total cell lysate (input) to show the total amount of RhoA in each sample. e. Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane. f. Probe the membrane with a primary antibody specific for RhoA. g. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. h. Detect the signal using a chemiluminescence substrate and an imaging system. i. Quantify the band intensities to determine the relative amount of active RhoA in each sample.

Conclusion and Future Directions

This compound, through its conversion to UDP and subsequent formation of a diverse array of UDP-sugars, plays a central and indispensable role in glycobiology. It is at the heart of the synthesis of the vast and complex glycome, which is critical for a multitude of physiological and pathological processes. The discovery of the extracellular signaling functions of UDP and UDP-sugars via the P2Y14 receptor has opened up new avenues of research into their roles in inflammation, immunity, and other physiological systems.

For researchers and drug development professionals, a thorough understanding of the pathways involving UDP-sugars is crucial. The development of potent and selective agonists and antagonists for the P2Y14 receptor holds therapeutic promise for a range of inflammatory diseases.[7][30][31] Furthermore, targeting glycosyltransferases with small molecule inhibitors is an active area of research for the development of novel therapeutics for cancer and other diseases where aberrant glycosylation is a hallmark.

The continued exploration of the kinetics and regulation of glycosyltransferases, the elucidation of the intricate details of P2Y14 receptor signaling, and the development of advanced analytical techniques to study the glycome will undoubtedly provide further insights into the profound impact of this simple nucleotide on the complex world of glycobiology. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists working at the forefront of this exciting field.

References

- 1. Gateway to the Golgi: Molecular mechanisms of nucleotide sugar transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | UDP-Sugar Producing Pyrophosphorylases: Distinct and Essential Enzymes With Overlapping Substrate Specificities, Providing de novo Precursors for Glycosylation Reactions [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Glycosyltransferase enzymatic assays: Overview and comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Kinetic Analysis of Regiospecific Glucosylation by Two Glycosyltransferases of Arabidopsis thaliana: DOMAIN SWAPPING TO INTRODUCE NEW ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic properties of UDP-glycosyltransferase 89B1 from radish and modulation of enzyme catalytic activity via loop region mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UDP-Sugar Producing Pyrophosphorylases: Distinct and Essential Enzymes With Overlapping Substrate Specificities, Providing de novo Precursors for Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. UDP-galactose:glycoprotein galactosyltransferase activity in tissues of developing rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. genecards.org [genecards.org]

- 14. General Tolerance of Galactosyltransferases toward UDP-galactosamine Expands Their Synthetic Capability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The biosynthesis of UDP -sugars in plants: Cloning and characterization of nucleotide sugar interconversion enzymes in <i>Arabidopsis thaliana</i> - ProQuest [proquest.com]

- 16. journals.asm.org [journals.asm.org]

- 17. Endoplasmic Reticulum/Golgi Nucleotide Sugar Transporters Contribute to the Cellular Release of UDP-sugar Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Kinetic studies on recombinant UDP-glucose: sterol 3-O-β-glycosyltransferase from Micromonospora rhodorangea and its bioconversion potential | CiNii Research [cir.nii.ac.jp]

- 19. researchgate.net [researchgate.net]

- 20. Determination of Enzyme Kinetic Parameters of UDP-glycosyltransferases [agris.fao.org]

- 21. UDP is a competitive antagonist at the human P2Y14 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Insights into O-linked N-acetylglucosamine ([0-9]O-GlcNAc) processing and dynamics through kinetic analysis of O-GlcNAc transferase and O-GlcNAcase activity on protein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Structure and Function of β-1,4-Galactosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. UDP-GlcNAc concentration is an important factor in the biosynthesis of beta1,6-branched oligosaccharides: regulation based on the kinetic properties of N-acetylglucosaminyltransferase V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. Kinetic studies on recombinant UDP-glucose: sterol 3-O-β-glycosyltransferase from Micromonospora rhodorangea and its bioconversion potential - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Redirecting [linkinghub.elsevier.com]

- 28. mdpi.com [mdpi.com]

- 29. Endoplasmic reticulum/golgi nucleotide sugar transporters contribute to the cellular release of UDP-sugar signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. medchemexpress.com [medchemexpress.com]

- 31. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

Uridine 5'-diphosphate Sodium Salt: A Technical Guide to its Mechanism of Action in P2Y6 Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of uridine (B1682114) 5'-diphosphate (UDP) sodium salt in P2Y6 receptor signaling. The P2Y6 receptor, a G protein-coupled receptor, is a key player in various physiological and pathophysiological processes, including immune responses, inflammation, and cellular migration. UDP is the primary endogenous agonist for this receptor, and its binding initiates a cascade of intracellular events with significant implications for drug discovery and development. This document details the downstream signaling pathways, presents quantitative data on UDP-P2Y6 receptor interactions, and provides detailed experimental protocols for studying this signaling axis.

Introduction: The P2Y6 Receptor and its Ligand

The P2Y6 receptor is a member of the P2Y family of purinergic and pyrimidinergic G protein-coupled receptors. It is preferentially activated by uridine diphosphate (B83284) (UDP), which is often released from cells during stress or injury.[1][2] This receptor is widely expressed in various tissues and cell types, with notable roles in the immune system, particularly in microglia and macrophages, as well as in epithelial and smooth muscle cells.[3] The activation of the P2Y6 receptor by UDP has been implicated in a range of cellular responses, from phagocytosis and chemotaxis to the release of inflammatory mediators.[2][4][5]

Mechanism of Action: P2Y6 Receptor Signaling Pathways

Uridine 5'-diphosphate sodium salt acts as a potent and selective agonist at the P2Y6 receptor.[6] The binding of UDP to the P2Y6 receptor induces a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gq/11 and G12/13 families. This initiates a cascade of downstream signaling events that ultimately dictate the cellular response.

The Canonical Gq/11-PLC-Ca2+ Pathway

The most well-characterized signaling pathway activated by the UDP-P2Y6 receptor axis involves the Gq/11 protein.[7][8]

-

Activation of Phospholipase C (PLC): Upon activation by the Gαq subunit, PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4][9] This rapid increase in intracellular calcium is a hallmark of P2Y6 receptor activation.

-

Activation of Protein Kinase C (PKC): DAG, along with the elevated intracellular Ca2+, activates various isoforms of protein kinase C. PKC, in turn, phosphorylates a multitude of downstream target proteins, modulating their activity and leading to diverse cellular responses.

G12/13-Rho-ROCK Pathway

In addition to the Gq/11 pathway, the P2Y6 receptor can also couple to G12/13 proteins, leading to the activation of the Rho GTPase signaling cascade.[3][10]

-

Activation of RhoA: The Gα12/13 subunits act as guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPase RhoA, promoting the exchange of GDP for GTP and thereby activating RhoA.

-

Activation of Rho-associated kinase (ROCK): GTP-bound RhoA activates its downstream effector, ROCK.

-

Cytoskeletal Reorganization and Cell Migration: ROCK phosphorylates and regulates various substrates involved in cytoskeletal dynamics, such as myosin light chain (MLC) and myosin light chain phosphatase, leading to increased cell contraction, stress fiber formation, and cell migration.[10]

Mitogen-Activated Protein Kinase (MAPK) Pathway

Activation of the P2Y6 receptor by UDP also leads to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[11] This activation is often downstream of PKC activation.

-

PKC-dependent ERK1/2 Activation: Activated PKC can phosphorylate and activate components of the MAPK cascade, such as Raf and MEK, ultimately leading to the phosphorylation and activation of ERK1/2.

-

Gene Expression and Cell Proliferation: Activated ERK1/2 translocates to the nucleus, where it phosphorylates and activates various transcription factors, leading to changes in gene expression that can influence cellular processes like proliferation and differentiation.

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of UDP and its analogs with the P2Y6 receptor, as well as the potency of antagonists.

Table 1: Agonist Potency at the P2Y6 Receptor

| Agonist | Species | Assay Type | EC50 | Reference(s) |

| Uridine 5'-diphosphate (UDP) | Human | Calcium Mobilization | 300 nM | [6] |

| Uridine 5'-diphosphate (UDP) | Rat | Inhibition of I(Ca(N)) | 5.9 ± 0.3 nM | [8] |

| Uridine 5'-diphosphate (UDP) | Rat | Inhibition of I(K(M)) | 30 ± 3 nM | [8] |

| Uridine 5'-diphosphate (UDP) | Mouse (SCG neurons) | Calcium Mobilization | >90 µM | [12] |

| Uridine 5'-diphosphate (UDP) | Mouse (SCG glia) | Calcium Mobilization | >200 µM | [12] |

| 5-OMe-UDP | Human | Not Specified | 0.08 µM | [6] |

| R(p) isomer of 5-OMe-UDP(α-B) | Not Specified | Not Specified | 0.008 µM | [13] |

| UDPβS | Rat | Inositol Phosphate Accumulation | 28 ± 13 nM | [14] |

Table 2: Antagonist Potency at the P2Y6 Receptor

| Antagonist | Species | Assay Type | IC50 | Reference(s) |

| MRS2578 | Human | Not Specified | 37 nM | [6][15][16] |

| MRS2578 | Rat | Not Specified | 98 nM | [6][15][17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate UDP-P2Y6 receptor signaling.

Cell Culture and Transfection

-

Cell Lines: HEK293T cells are commonly used for heterologous expression of the P2Y6 receptor due to their high transfection efficiency. Other cell lines, such as Caco-2/15 (intestinal epithelial cells) or primary microglial cells, can be used to study endogenous P2Y6 receptor signaling.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection Protocol (for HEK293T cells):

-

Seed HEK293T cells in a 10 cm plate to reach 70-80% confluency on the day of transfection.

-

Prepare the transfection mixture by diluting the P2Y6 receptor-expressing plasmid DNA and a transfection reagent (e.g., Lipofectamine 2000) in serum-free medium according to the manufacturer's instructions.

-

Incubate the mixture for 20-30 minutes at room temperature to allow for complex formation.

-

Add the transfection complex dropwise to the cells.

-

Incubate the cells for 24-48 hours before proceeding with subsequent experiments.

-

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon P2Y6 receptor activation.

-

Materials:

-

Cells expressing the P2Y6 receptor

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

UDP sodium salt and other test compounds

-

Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

-

-

Protocol:

-

Seed cells in a 96-well black, clear-bottom plate and culture until confluent.

-

Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS.

-

Remove the culture medium and wash the cells once with HBSS.

-

Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess dye.

-

Place the plate in the fluorometric plate reader.

-

Establish a baseline fluorescence reading.

-

Add UDP or other test compounds at various concentrations and immediately begin recording the fluorescence intensity over time. For Fura-2, excitation is alternated between 340 nm and 380 nm, and emission is measured at 510 nm. The ratio of the fluorescence at the two excitation wavelengths is proportional to the intracellular calcium concentration. For Fluo-4, excitation is at ~494 nm and emission is at ~516 nm.

-

Analyze the data to determine the peak fluorescence change and calculate EC50 values.

-

Inositol Phosphate Accumulation Assay

This assay directly measures the production of inositol phosphates, the downstream products of PLC activation.

-

Materials:

-

Cells expressing the P2Y6 receptor

-

myo-[3H]inositol

-

Inositol-free DMEM

-

LiCl

-

Trichloroacetic acid (TCA)

-

Dowex AG1-X8 anion-exchange resin

-

Scintillation cocktail and counter

-

-

Protocol:

-

Seed cells in 24-well plates and grow to near confluency.

-

Label the cells by incubating overnight in inositol-free DMEM containing myo-[3H]inositol (e.g., 1 µCi/mL).

-

Wash the cells with HBSS.

-

Pre-incubate the cells with HBSS containing LiCl (e.g., 10 mM) for 15-30 minutes. LiCl inhibits the degradation of inositol monophosphates, allowing them to accumulate.

-

Stimulate the cells with UDP or other agonists for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding ice-cold TCA (e.g., 5-10%).

-

Collect the cell lysates and separate the inositol phosphates from free inositol using Dowex anion-exchange chromatography.

-

Elute the total inositol phosphates and quantify the radioactivity using a scintillation counter.

-

Normalize the results to the total radioactivity incorporated into the cells.

-

ERK1/2 Phosphorylation Assay (Western Blotting)

This assay detects the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.

-

Materials:

-

Cells expressing the P2Y6 receptor

-

UDP sodium salt

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal ERK1/2 phosphorylation.

-

Treat the cells with UDP at various concentrations for different time points (e.g., 5, 10, 15, 30 minutes).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation.[11]

-

RhoA Activation Assay (Pull-down Assay)

This assay measures the amount of active, GTP-bound RhoA.

-

Materials:

-

Cells expressing the P2Y6 receptor

-

UDP sodium salt

-

Rho Activation Assay Kit (containing Rhotekin-RBD beads)

-

Lysis buffer

-

Anti-RhoA antibody

-

-

Protocol:

-

Culture and treat cells with UDP as described for the ERK1/2 phosphorylation assay.

-

Lyse the cells and clarify the lysates by centrifugation.

-

Incubate a portion of the cell lysate with Rhotekin-RBD beads, which specifically bind to GTP-bound RhoA.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an anti-RhoA antibody.

-

Run a parallel Western blot with total cell lysates to determine the total amount of RhoA in each sample for normalization.

-

Microglial Phagocytosis Assay

This assay quantifies the phagocytic activity of microglia upon P2Y6 receptor stimulation.

-

Materials:

-

Primary microglia or a microglial cell line

-

Fluorescently labeled particles (e.g., latex beads, zymosan, or apoptotic cells)

-

UDP sodium salt

-

Microscopy imaging system or flow cytometer

-

-

Protocol:

-

Plate microglia in a multi-well plate.

-

Treat the cells with UDP at various concentrations.

-

Add the fluorescently labeled particles to the wells and incubate for a defined period (e.g., 1-2 hours) to allow for phagocytosis.

-

Wash the cells thoroughly to remove non-ingested particles.

-

Fix the cells with paraformaldehyde.

-

Quantify phagocytosis using either:

-

Microscopy: Image the cells and count the number of ingested particles per cell or the percentage of phagocytic cells.

-

Flow Cytometry: Detach the cells and analyze the fluorescence intensity of the cell population. An increase in fluorescence indicates an increase in phagocytosis.

-

-

Conclusion

This compound is a critical tool for elucidating the physiological and pathological roles of the P2Y6 receptor. Its mechanism of action involves the activation of multiple downstream signaling pathways, including the canonical Gq/11-PLC-Ca2+ cascade, the G12/13-Rho-ROCK pathway, and the MAPK/ERK pathway. A thorough understanding of these signaling events, supported by robust quantitative data and well-defined experimental protocols, is essential for the development of novel therapeutic agents targeting the P2Y6 receptor for a variety of diseases, including inflammatory disorders and neurodegenerative conditions. This technical guide provides a foundational resource for researchers and drug development professionals working in this dynamic field.

References

- 1. Reactome | P2Y6 receptor can bind to UDP [reactome.org]

- 2. UDP Facilitates Microglial Phagocytosis Through P2Y6 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidetopharmacology.org [guidetopharmacology.org]

- 4. UDP acting at P2Y6 receptors is a mediator of microglial phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UDP induces intestinal epithelial migration via the P2Y6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. P2Y2 and P2Y6 receptor activation elicits intracellular calcium responses in human adipose-derived mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dual coupling of heterologously-expressed rat P2Y6 nucleotide receptors to N-type Ca2+ and M-type K+ currents in rat sympathetic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Slow desensitization of the human P2Y6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Evidence for P2Y1, P2Y2, P2Y6 and atypical UTP-sensitive receptors coupled to rises in intracellular calcium in mouse cultured superior cervical ganglion neurons and glia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. UDP made a highly promising stable, potent, and selective P2Y6-receptor agonist upon introduction of a boranophosphate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. rndsystems.com [rndsystems.com]

- 16. selleckchem.com [selleckchem.com]

- 17. MRS 2578 | P2Y6 receptor Antagonist | Hello Bio [hellobio.com]

Uridine 5'-diphosphate Sodium Salt: A Technical Guide to its Mechanism of Action in P2Y6 Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of uridine 5'-diphosphate (UDP) sodium salt in P2Y6 receptor signaling. The P2Y6 receptor, a G protein-coupled receptor, is a key player in various physiological and pathophysiological processes, including immune responses, inflammation, and cellular migration. UDP is the primary endogenous agonist for this receptor, and its binding initiates a cascade of intracellular events with significant implications for drug discovery and development. This document details the downstream signaling pathways, presents quantitative data on UDP-P2Y6 receptor interactions, and provides detailed experimental protocols for studying this signaling axis.

Introduction: The P2Y6 Receptor and its Ligand

The P2Y6 receptor is a member of the P2Y family of purinergic and pyrimidinergic G protein-coupled receptors. It is preferentially activated by uridine diphosphate (UDP), which is often released from cells during stress or injury.[1][2] This receptor is widely expressed in various tissues and cell types, with notable roles in the immune system, particularly in microglia and macrophages, as well as in epithelial and smooth muscle cells.[3] The activation of the P2Y6 receptor by UDP has been implicated in a range of cellular responses, from phagocytosis and chemotaxis to the release of inflammatory mediators.[2][4][5]

Mechanism of Action: P2Y6 Receptor Signaling Pathways

Uridine 5'-diphosphate sodium salt acts as a potent and selective agonist at the P2Y6 receptor.[6] The binding of UDP to the P2Y6 receptor induces a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gq/11 and G12/13 families. This initiates a cascade of downstream signaling events that ultimately dictate the cellular response.

The Canonical Gq/11-PLC-Ca2+ Pathway

The most well-characterized signaling pathway activated by the UDP-P2Y6 receptor axis involves the Gq/11 protein.[7][8]

-

Activation of Phospholipase C (PLC): Upon activation by the Gαq subunit, PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4][9] This rapid increase in intracellular calcium is a hallmark of P2Y6 receptor activation.

-

Activation of Protein Kinase C (PKC): DAG, along with the elevated intracellular Ca2+, activates various isoforms of protein kinase C. PKC, in turn, phosphorylates a multitude of downstream target proteins, modulating their activity and leading to diverse cellular responses.

G12/13-Rho-ROCK Pathway

In addition to the Gq/11 pathway, the P2Y6 receptor can also couple to G12/13 proteins, leading to the activation of the Rho GTPase signaling cascade.[3][10]

-

Activation of RhoA: The Gα12/13 subunits act as guanine nucleotide exchange factors (GEFs) for the small GTPase RhoA, promoting the exchange of GDP for GTP and thereby activating RhoA.

-

Activation of Rho-associated kinase (ROCK): GTP-bound RhoA activates its downstream effector, ROCK.

-

Cytoskeletal Reorganization and Cell Migration: ROCK phosphorylates and regulates various substrates involved in cytoskeletal dynamics, such as myosin light chain (MLC) and myosin light chain phosphatase, leading to increased cell contraction, stress fiber formation, and cell migration.[10]

Mitogen-Activated Protein Kinase (MAPK) Pathway

Activation of the P2Y6 receptor by UDP also leads to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[11] This activation is often downstream of PKC activation.

-

PKC-dependent ERK1/2 Activation: Activated PKC can phosphorylate and activate components of the MAPK cascade, such as Raf and MEK, ultimately leading to the phosphorylation and activation of ERK1/2.

-

Gene Expression and Cell Proliferation: Activated ERK1/2 translocates to the nucleus, where it phosphorylates and activates various transcription factors, leading to changes in gene expression that can influence cellular processes like proliferation and differentiation.

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of UDP and its analogs with the P2Y6 receptor, as well as the potency of antagonists.

Table 1: Agonist Potency at the P2Y6 Receptor

| Agonist | Species | Assay Type | EC50 | Reference(s) |

| Uridine 5'-diphosphate (UDP) | Human | Calcium Mobilization | 300 nM | [6] |

| Uridine 5'-diphosphate (UDP) | Rat | Inhibition of I(Ca(N)) | 5.9 ± 0.3 nM | [8] |

| Uridine 5'-diphosphate (UDP) | Rat | Inhibition of I(K(M)) | 30 ± 3 nM | [8] |

| Uridine 5'-diphosphate (UDP) | Mouse (SCG neurons) | Calcium Mobilization | >90 µM | [12] |

| Uridine 5'-diphosphate (UDP) | Mouse (SCG glia) | Calcium Mobilization | >200 µM | [12] |

| 5-OMe-UDP | Human | Not Specified | 0.08 µM | [6] |

| R(p) isomer of 5-OMe-UDP(α-B) | Not Specified | Not Specified | 0.008 µM | [13] |

| UDPβS | Rat | Inositol Phosphate Accumulation | 28 ± 13 nM | [14] |

Table 2: Antagonist Potency at the P2Y6 Receptor

| Antagonist | Species | Assay Type | IC50 | Reference(s) |

| MRS2578 | Human | Not Specified | 37 nM | [6][15][16] |

| MRS2578 | Rat | Not Specified | 98 nM | [6][15][17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate UDP-P2Y6 receptor signaling.

Cell Culture and Transfection

-

Cell Lines: HEK293T cells are commonly used for heterologous expression of the P2Y6 receptor due to their high transfection efficiency. Other cell lines, such as Caco-2/15 (intestinal epithelial cells) or primary microglial cells, can be used to study endogenous P2Y6 receptor signaling.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection Protocol (for HEK293T cells):

-

Seed HEK293T cells in a 10 cm plate to reach 70-80% confluency on the day of transfection.

-

Prepare the transfection mixture by diluting the P2Y6 receptor-expressing plasmid DNA and a transfection reagent (e.g., Lipofectamine 2000) in serum-free medium according to the manufacturer's instructions.

-

Incubate the mixture for 20-30 minutes at room temperature to allow for complex formation.

-

Add the transfection complex dropwise to the cells.

-

Incubate the cells for 24-48 hours before proceeding with subsequent experiments.

-

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon P2Y6 receptor activation.

-

Materials:

-

Cells expressing the P2Y6 receptor

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

UDP sodium salt and other test compounds

-

Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

-

-

Protocol:

-

Seed cells in a 96-well black, clear-bottom plate and culture until confluent.

-

Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS.

-

Remove the culture medium and wash the cells once with HBSS.

-

Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess dye.

-

Place the plate in the fluorometric plate reader.

-

Establish a baseline fluorescence reading.

-

Add UDP or other test compounds at various concentrations and immediately begin recording the fluorescence intensity over time. For Fura-2, excitation is alternated between 340 nm and 380 nm, and emission is measured at 510 nm. The ratio of the fluorescence at the two excitation wavelengths is proportional to the intracellular calcium concentration. For Fluo-4, excitation is at ~494 nm and emission is at ~516 nm.

-

Analyze the data to determine the peak fluorescence change and calculate EC50 values.

-

Inositol Phosphate Accumulation Assay

This assay directly measures the production of inositol phosphates, the downstream products of PLC activation.

-

Materials:

-

Cells expressing the P2Y6 receptor

-

myo-[3H]inositol

-

Inositol-free DMEM

-

LiCl

-

Trichloroacetic acid (TCA)

-

Dowex AG1-X8 anion-exchange resin

-

Scintillation cocktail and counter

-

-

Protocol:

-

Seed cells in 24-well plates and grow to near confluency.

-

Label the cells by incubating overnight in inositol-free DMEM containing myo-[3H]inositol (e.g., 1 µCi/mL).

-

Wash the cells with HBSS.

-

Pre-incubate the cells with HBSS containing LiCl (e.g., 10 mM) for 15-30 minutes. LiCl inhibits the degradation of inositol monophosphates, allowing them to accumulate.

-

Stimulate the cells with UDP or other agonists for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding ice-cold TCA (e.g., 5-10%).

-

Collect the cell lysates and separate the inositol phosphates from free inositol using Dowex anion-exchange chromatography.

-

Elute the total inositol phosphates and quantify the radioactivity using a scintillation counter.

-

Normalize the results to the total radioactivity incorporated into the cells.

-

ERK1/2 Phosphorylation Assay (Western Blotting)

This assay detects the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.

-

Materials:

-

Cells expressing the P2Y6 receptor

-

UDP sodium salt

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal ERK1/2 phosphorylation.

-

Treat the cells with UDP at various concentrations for different time points (e.g., 5, 10, 15, 30 minutes).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation.[11]

-

RhoA Activation Assay (Pull-down Assay)

This assay measures the amount of active, GTP-bound RhoA.

-

Materials:

-

Cells expressing the P2Y6 receptor

-

UDP sodium salt

-

Rho Activation Assay Kit (containing Rhotekin-RBD beads)

-

Lysis buffer

-

Anti-RhoA antibody

-

-

Protocol:

-

Culture and treat cells with UDP as described for the ERK1/2 phosphorylation assay.

-

Lyse the cells and clarify the lysates by centrifugation.

-

Incubate a portion of the cell lysate with Rhotekin-RBD beads, which specifically bind to GTP-bound RhoA.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an anti-RhoA antibody.

-

Run a parallel Western blot with total cell lysates to determine the total amount of RhoA in each sample for normalization.

-

Microglial Phagocytosis Assay

This assay quantifies the phagocytic activity of microglia upon P2Y6 receptor stimulation.

-

Materials:

-

Primary microglia or a microglial cell line

-

Fluorescently labeled particles (e.g., latex beads, zymosan, or apoptotic cells)

-

UDP sodium salt

-

Microscopy imaging system or flow cytometer

-

-

Protocol:

-

Plate microglia in a multi-well plate.

-

Treat the cells with UDP at various concentrations.

-

Add the fluorescently labeled particles to the wells and incubate for a defined period (e.g., 1-2 hours) to allow for phagocytosis.

-

Wash the cells thoroughly to remove non-ingested particles.

-

Fix the cells with paraformaldehyde.

-

Quantify phagocytosis using either:

-

Microscopy: Image the cells and count the number of ingested particles per cell or the percentage of phagocytic cells.

-

Flow Cytometry: Detach the cells and analyze the fluorescence intensity of the cell population. An increase in fluorescence indicates an increase in phagocytosis.

-

-

Conclusion

This compound is a critical tool for elucidating the physiological and pathological roles of the P2Y6 receptor. Its mechanism of action involves the activation of multiple downstream signaling pathways, including the canonical Gq/11-PLC-Ca2+ cascade, the G12/13-Rho-ROCK pathway, and the MAPK/ERK pathway. A thorough understanding of these signaling events, supported by robust quantitative data and well-defined experimental protocols, is essential for the development of novel therapeutic agents targeting the P2Y6 receptor for a variety of diseases, including inflammatory disorders and neurodegenerative conditions. This technical guide provides a foundational resource for researchers and drug development professionals working in this dynamic field.

References

- 1. Reactome | P2Y6 receptor can bind to UDP [reactome.org]

- 2. UDP Facilitates Microglial Phagocytosis Through P2Y6 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidetopharmacology.org [guidetopharmacology.org]

- 4. UDP acting at P2Y6 receptors is a mediator of microglial phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UDP induces intestinal epithelial migration via the P2Y6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. P2Y2 and P2Y6 receptor activation elicits intracellular calcium responses in human adipose-derived mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dual coupling of heterologously-expressed rat P2Y6 nucleotide receptors to N-type Ca2+ and M-type K+ currents in rat sympathetic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Slow desensitization of the human P2Y6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Evidence for P2Y1, P2Y2, P2Y6 and atypical UTP-sensitive receptors coupled to rises in intracellular calcium in mouse cultured superior cervical ganglion neurons and glia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. UDP made a highly promising stable, potent, and selective P2Y6-receptor agonist upon introduction of a boranophosphate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. rndsystems.com [rndsystems.com]

- 16. selleckchem.com [selleckchem.com]

- 17. MRS 2578 | P2Y6 receptor Antagonist | Hello Bio [hellobio.com]

Uridine 5'-diphosphate sodium salt function in RNA biosynthesis

An In-depth Technical Guide on the Core Function of Uridine 5'-diphosphate Sodium Salt in RNA Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Uridine 5'-diphosphate (UDP), and its readily available sodium salt, is a central nucleotide in cellular metabolism. While not directly incorporated into the growing RNA chain, it serves as the indispensable and immediate precursor to Uridine 5'-triphosphate (UTP), one of the four canonical building blocks required for RNA synthesis. The cellular concentration and metabolic flux of UDP are therefore critical determinants of transcriptional activity. Beyond this core intracellular role, extracellular UDP has emerged as a key signaling molecule, activating specific cell surface receptors to modulate a variety of physiological processes. This guide provides a detailed examination of UDP's function in the pathway of RNA biosynthesis, its role in cellular signaling, and relevant experimental protocols for its study.

Core Function: The Pathway to RNA Incorporation

The involvement of UDP in RNA biosynthesis is a two-step process. It must first be phosphorylated to its triphosphate form, which can then be utilized by RNA polymerases.

The Prerequisite Conversion: UDP to UTP

Uridine 5'-diphosphate is converted to Uridine 5'-triphosphate through the action of the enzyme Nucleoside Diphosphate Kinase (NDPK). This enzyme catalyzes the transfer of a terminal phosphate (B84403) group from a nucleoside triphosphate, most commonly Adenosine 5'-triphosphate (ATP), to UDP.[1] This reaction is reversible and crucial for maintaining the cellular pool of UTP required for transcription.[1]

Reaction: UDP + ATP ⇌ UTP + ADP[1]

The enzyme NDPK is ubiquitous and exhibits broad substrate specificity, ensuring the balanced availability of all nucleoside triphosphates for nucleic acid synthesis.

UTP: The Direct Substrate for RNA Polymerase